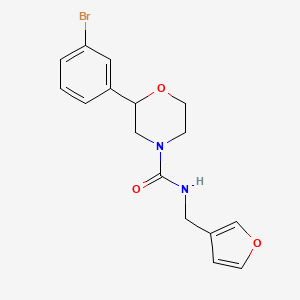![molecular formula C23H24FN3O2 B7551741 N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide in lab experiments is its potential applications in cancer research and the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Future Directions
There are several future directions for the research of N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide. One possible direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Another direction is to conduct more preclinical studies to determine the safety and efficacy of this compound in animal models of cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-fluorophenylcyclohexylamine with 2-bromoacetophenone to form N-(4-fluorophenyl)cyclohexyl)-2-bromoacetamide. The second step involves the reaction of N-(4-fluorophenyl)cyclohexyl)-2-bromoacetamide with sodium azide to form N-(4-fluorophenyl)cyclohexyl)-2-azidoacetamide. The final step involves the reaction of N-(4-fluorophenyl)cyclohexyl)-2-azidoacetamide with 2-(1-oxophthalazin-2-yl)acetic acid to form N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide.
Scientific Research Applications
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-8-18(9-11-19)23(12-4-1-5-13-23)16-25-21(28)15-27-22(29)20-7-3-2-6-17(20)14-26-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKFSVAGKGHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B7551660.png)
![Methyl 1-[3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carbonyl]piperidine-4-carboxylate](/img/structure/B7551674.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B7551678.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)

![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)